molecular formula C13H11Cl2N B2875879 (2-Chlorophenyl)(3-chlorophenyl)methanamine CAS No. 286947-80-6

(2-Chlorophenyl)(3-chlorophenyl)methanamine

Cat. No.: B2875879
CAS No.: 286947-80-6
M. Wt: 252.14
InChI Key: YMCKERZFXBJZTG-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-chlorophenyl)methanamine is an organic compound with the molecular formula C13H11Cl2N It is a derivative of methanamine, where two chlorine atoms are substituted at the 2 and 3 positions of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 3-chlorobenzylamine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(3-chlorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

(2-Chlorophenyl)(3-chlorophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl)(3-chlorophenyl)methanamine is unique due to the presence of two chlorine atoms at specific positions on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potency and selectivity in various applications compared to similar compounds .

Biological Activity

(2-Chlorophenyl)(3-chlorophenyl)methanamine, also known as 286947-80-6, is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11Cl2N, featuring two chlorine substituents on the phenyl rings. The compound's structure is significant as it influences its biological activity.

PropertyValue
Molecular FormulaC13H11Cl2N
Molecular Weight252.14 g/mol
IUPAC NameThis compound
CAS Number286947-80-6

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It appears to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways related to cell growth and apoptosis. Notably, it has shown promising results in colon cancer models by inducing mitotic arrest, thereby preventing cancer cell division.

Case Study: Colon Cancer Cells

  • In a study involving HT29 colon cancer cells, this compound induced significant G2/M phase arrest at low micromolar concentrations, demonstrating its potential as a therapeutic agent against colon cancer .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation, leading to reduced cell proliferation.
  • Receptor Modulation : It may modulate receptor activity associated with growth factor signaling pathways.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could induce oxidative stress in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can significantly affect its potency and selectivity.

Compound VariationObserved Activity
Substitution at different positionsAlters binding affinity and potency
Presence of additional functional groupsEnhances or diminishes biological activity

For instance, modifications that increase hydrophobicity have been shown to enhance anticancer activity by improving cellular uptake .

Comparative Analysis with Similar Compounds

Comparative studies highlight how this compound stands out among similar compounds:

Compound NameBiological Activity
(3-Chlorophenyl)methanamineModerate anticancer activity
(2-Chlorophenyl)methanamineLimited antimicrobial properties
(2-Chlorophenyl)(3-methoxyphenyl)methanamineEnhanced selectivity against certain cancer types

The dual chlorine substitution in this compound enhances its reactivity and biological efficacy compared to these analogs .

Properties

IUPAC Name

(2-chlorophenyl)-(3-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCKERZFXBJZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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